molecular formula C18H21N3O B026263 Dibenzepin CAS No. 4498-32-2

Dibenzepin

Numéro de catalogue B026263
Numéro CAS: 4498-32-2
Poids moléculaire: 295.4 g/mol
Clé InChI: QPGGEKPRGVJKQB-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Synthesis Analysis

The synthesis of Dibenzepin and its analogues has seen various innovative approaches. One notable method involves the palladium-catalyzed intramolecular arylation of an anilide enolate, forming the seven-membered ring characteristic of dibenzazepinones. This method offers moderate to excellent yields and highlights the efficiency of using palladium catalysis in synthesizing complex cyclic structures (Pan & Wilcox, 2010). Another approach utilizes Smiles rearrangement to synthesize a library of dibenzo[b,f][1,4]thiazepin-11(10H)-ones, demonstrating the versatility of metal-free conditions in forming benzoic-fused seven-membered lactams (Zhao et al., 2013).

Molecular Structure Analysis

The structural elucidation of this compound and its derivatives has been facilitated by various analytical techniques, including X-ray diffraction and NMR spectroscopy. These analyses provide insights into the molecular arrangements and the impact of substituents on the this compound backbone, offering a deeper understanding of its chemical behavior and potential applications.

Chemical Reactions and Properties

This compound participates in a range of chemical reactions, showcasing its reactivity and potential as a synthetic intermediate. For instance, dibenzazepinones undergo nucleophilic substitution reactions, where azide ion and amines preferentially replace specific nitro groups, leading to diverse substitution patterns and enabling further functionalization (Samet et al., 2007).

Applications De Recherche Scientifique

Traitement du trouble dépressif majeur

La dibenzépine est largement utilisée dans toute l'Europe pour le traitement de la dépression . Elle a une efficacité et des effets similaires à ceux d'autres antidépresseurs tricycliques (ATC) comme l'imipramine, mais avec moins d'effets secondaires .

Thérapie par perfusion intraveineuse pour la dépression sévère

Une étude menée sur 46 patients hospitalisés souffrant de dépression sévère a montré que la dibenzépine peut être administrée par perfusion intraveineuse de 10 heures fournissant une dose de 720 mg par jour pendant 2 ou dans certains cas 3 jours consécutifs . Ce traitement s'est avéré aussi efficace que les perfusions de la même dose de Noveril sur 48 heures, et n'a pas conduit à une fréquence ou une gravité accrue des effets secondaires généraux ou cardiovasculaires .

Gestion de la douleur neuropathique chronique

Comme les autres ATC, la dibenzépine peut avoir une utilisation potentielle dans le traitement de la douleur neuropathique chronique .

Médicament anti-fibrillatoire

La dibenzépine a été étudiée pour ses effets électrophysiologiques cardiaques cellulaires en tant que médicament anti-fibrillatoire .

Inhibiteur sélectif de la recapture de la norépinéphrine

La dibenzépine agit comme un inhibiteur sélectif de la recapture de la norépinéphrine (IRN), avec une puissance similaire à celle de l'imipramine .

Antihistaminique puissant

La dibenzépine est également un antihistaminique puissant . Elle a des effets faibles ou négligeables sur la recapture de la sérotonine et de la dopamine .

Mécanisme D'action

Target of Action

Dibenzepin, a tricyclic antidepressant, primarily targets the norepinephrine transporter and histamine H1 receptors in the brain . The norepinephrine transporter is responsible for the reuptake of norepinephrine into presynaptic nerve terminals, and histamine H1 receptors play a crucial role in the regulation of various physiological functions.

Mode of Action

This compound acts as a selective norepinephrine reuptake inhibitor (NRI) , similar to imipramine . By inhibiting the reuptake of norepinephrine, it increases the concentration of norepinephrine in the synaptic cleft, enhancing noradrenergic neurotransmission. This compound also binds strongly to histamine H1 receptors, exhibiting potent antihistamine effects .

Pharmacokinetics

This compound has a bioavailability of 25% and is 80% protein-bound . It is metabolized in the liver and has an elimination half-life of approximately 5 hours . The compound is excreted in urine (80%) and feces (20%) .

Result of Action

The molecular and cellular effects of this compound’s action primarily involve enhanced noradrenergic neurotransmission and antihistamine effects. These actions contribute to its efficacy in the treatment of major depressive disorder .

Safety and Hazards

As TCAs have a relatively narrow therapeutic index, the likelihood of overdose (both accidental and intentional) is fairly high and should be considered carefully by the prescribing physician prior to patient use . Symptoms of overdose are similar to those of other TCAs, with cardiac toxicity (due to inhibition of sodium and calcium channels) generally occurring before the threshold for serotonin syndrome is reached .

Propriétés

IUPAC Name

5-[2-(dimethylamino)ethyl]-11-methylbenzo[b][1,4]benzodiazepin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3O/c1-19(2)12-13-21-17-11-7-6-10-16(17)20(3)15-9-5-4-8-14(15)18(21)22/h4-11H,12-13H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPGGEKPRGVJKQB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2C(=O)N(C3=CC=CC=C31)CCN(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7022916
Record name Dibenzepin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7022916
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

295.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

4498-32-2
Record name Dibenzepin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4498-32-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Dibenzepin [INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004498322
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Dibenzepin
Source DrugBank
URL https://www.drugbank.ca/drugs/DB13225
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Dibenzepin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7022916
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name DIBENZEPIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/510SJZ1Y6L
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Dibenzepin
Reactant of Route 2
Reactant of Route 2
Dibenzepin
Reactant of Route 3
Reactant of Route 3
Dibenzepin
Reactant of Route 4
Reactant of Route 4
Dibenzepin
Reactant of Route 5
Reactant of Route 5
Dibenzepin
Reactant of Route 6
Reactant of Route 6
Dibenzepin

Q & A

Q1: What is the primary mechanism of action of dibenzepin?

A1: this compound primarily exerts its antidepressant effect by inhibiting the reuptake of norepinephrine and serotonin in the synaptic cleft. [, , , ] This leads to increased concentrations of these neurotransmitters in the brain, which is thought to contribute to its therapeutic benefits in depression.

Q2: Does this compound affect other receptors or ion channels in the body?

A2: Yes, research suggests that this compound can interact with other receptors and channels, including:

  • Sodium channels: Studies on canine Purkinje fibers indicate that this compound can inhibit fast sodium channels, suggesting a potential Class I antiarrhythmic action. []
  • Muscarinic acetylcholine receptors: Tricyclic antidepressants like this compound are known to possess anticholinergic properties, which could explain some of their side effects. []

Q3: How does the electrophysiological effect of this compound differ in the presence of hypoxia?

A3: Research suggests that this compound's inhibition of fast sodium channels is enhanced during hypoxia. This enhanced effect on sodium channels during low oxygen conditions might contribute to its ventricular defibrillation properties observed in animal studies. []

Q4: this compound has been shown to exhibit potential as an antifibrillatory agent. What mechanisms are thought to underlie this effect?

A4: While the exact mechanisms are not fully understood, several hypotheses have been proposed:

  • Increased catecholamine availability: this compound may increase the availability of catecholamines like adrenaline during fibrillation. This, coupled with its effect on reducing intercellular resistance (possibly by increasing connexin expression), might improve conduction and disrupt the re-entrant circuits necessary to sustain fibrillation. []
  • Sodium and calcium channel blockade: this compound's ability to inhibit both fast sodium channels and L-type calcium channels may contribute to its antiarrhythmic and antifibrillatory actions. [, ]

Q5: What is the molecular formula and weight of this compound?

A5: The molecular formula of this compound is C19H21NO, and its molecular weight is 279.38 g/mol. []

Q6: Is there information available regarding the spectroscopic data of this compound?

A6: While the provided abstracts do not delve into detailed spectroscopic characterization, techniques like nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) are commonly employed to elucidate the structural features of compounds like this compound. [, , ]

Q7: How stable is this compound under various conditions?

A7: The stability of this compound can be influenced by factors such as temperature, pH, and exposure to light. Formulation strategies may be employed to enhance its stability and shelf life. [, ]

Q8: What is the pharmacokinetic profile of this compound?

A8: this compound is well absorbed after oral administration. It undergoes extensive metabolism in the liver, primarily via N-demethylation, and is excreted in the urine mainly as metabolites. [, ]

Q9: Are there any known drug interactions associated with this compound?

A9: Yes, as a tricyclic antidepressant, this compound can interact with various medications, including:

  • Monoamine oxidase inhibitors (MAOIs): Co-administration with MAOIs can lead to a potentially life-threatening serotonin syndrome. [, , ]
  • Central nervous system depressants: Concomitant use with alcohol or other CNS depressants can enhance their sedative effects. []
  • Anticholinergic drugs: this compound’s anticholinergic properties may be additive with other anticholinergic medications, potentially leading to increased side effects. [, ]

Q10: Does this compound exhibit linear pharmacokinetics?

A10: Research suggests that this compound might not exhibit linear pharmacokinetics. Monitoring plasma concentrations could be valuable to optimize therapy and minimize the risk of adverse effects. []

Q11: What is the clinical efficacy of this compound in treating depression?

A11: Clinical trials have shown that this compound is effective in treating various forms of depression, including endogenous depression. [, , , , , , , , ] Some studies suggest it might be particularly beneficial for depression associated with anxiety and psychosomatic symptoms. [, ]

Q12: Is there a risk of developing tolerance or dependence with this compound?

A14: While this compound is not considered addictive, abrupt discontinuation after prolonged use can lead to withdrawal symptoms. It is crucial to taper the dose gradually under medical supervision. []

Q13: What are the potential consequences of this compound overdose?

A15: Overdose with this compound can be life-threatening. Cardiovascular complications like arrhythmias, hypotension, and pulmonary edema are significant concerns. [, , , ] Seizures and coma are also possible.

Q14: How does the fatal toxicity of this compound compare to other antidepressants?

A16: Studies indicate that older tricyclic antidepressants like this compound might have a higher fatal toxicity index compared to newer antidepressants. []

Q15: Have any specific drug delivery systems been explored for this compound?

A17: While the provided research doesn't detail specific drug delivery systems, various strategies like sustained-release formulations or targeted delivery approaches could potentially optimize this compound's therapeutic profile. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.